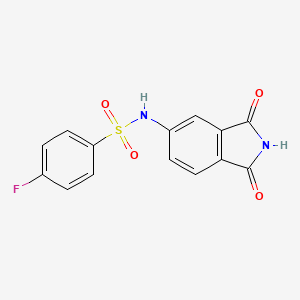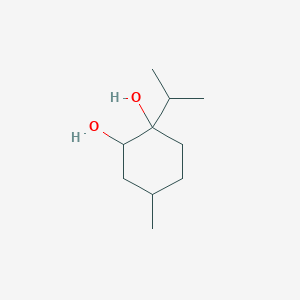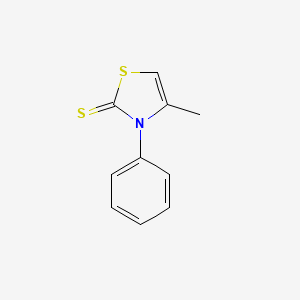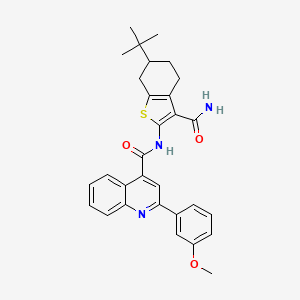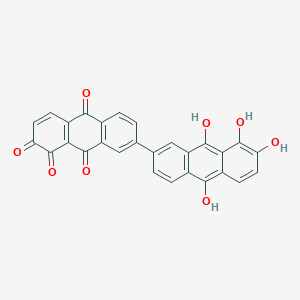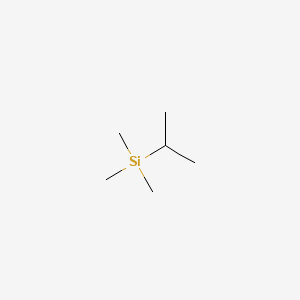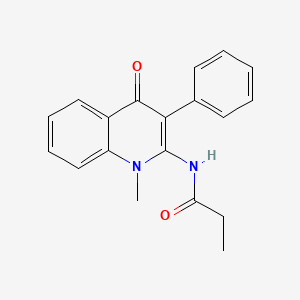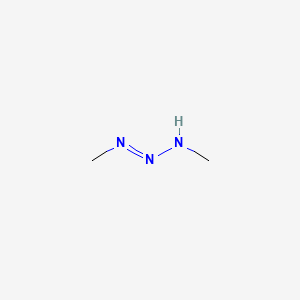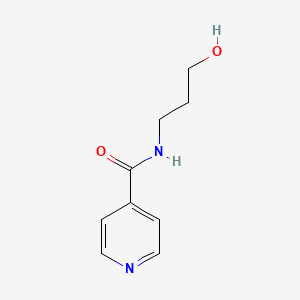![molecular formula C8H14BrN B14160075 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2292-11-7](/img/structure/B14160075.png)
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a bromine atom and a methyl group attached to the nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for large-scale production. These processes typically include the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .
Comparación Con Compuestos Similares
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound features a carboxylic acid group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Propiedades
Número CAS |
2292-11-7 |
|---|---|
Fórmula molecular |
C8H14BrN |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
3-bromo-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3 |
Clave InChI |
ASXOSTZMQJKYRY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
